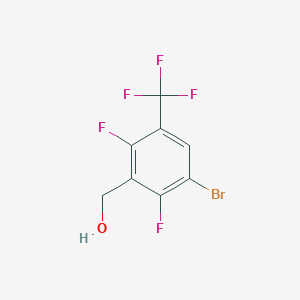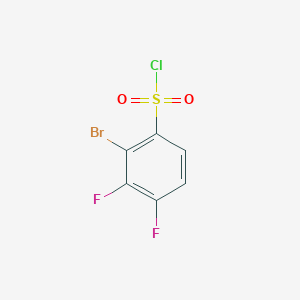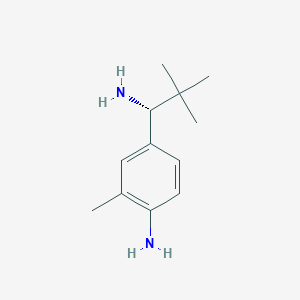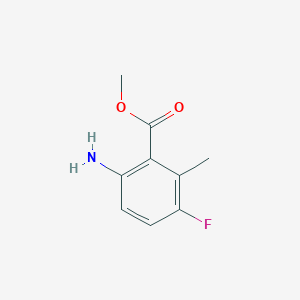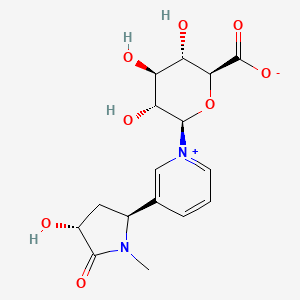
trans-3'-Hydroxycotinine-N-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3’-Hydroxycotinine-N-b-D-glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. This compound is formed in the human body as a result of the metabolism of nicotine, which is primarily found in tobacco products. It is excreted in the urine and serves as a biomarker for nicotine exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-N-b-D-glucuronide involves the glucuronidation of trans-3’-hydroxycotinine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to trans-3’-hydroxycotinine .
Industrial Production Methods: Industrial production of trans-3’-Hydroxycotinine-N-b-D-glucuronide is not commonly practiced due to its primary occurrence as a metabolic byproduct in humans. for research purposes, it can be synthesized in vitro using liver microsomes and UDP-glucuronic acid .
Chemical Reactions Analysis
Types of Reactions: trans-3’-Hydroxycotinine-N-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of trans-3’-hydroxycotinine .
Common Reagents and Conditions:
Reagents: UDP-glucuronic acid, liver microsomes
Major Products: The major product of this reaction is trans-3’-Hydroxycotinine-N-b-D-glucuronide itself .
Scientific Research Applications
Chemistry: In chemistry, trans-3’-Hydroxycotinine-N-b-D-glucuronide is used as a reference standard for the study of nicotine metabolism and the development of analytical methods for detecting nicotine exposure .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotine and the role of glucuronidation in detoxification processes .
Medicine: In medicine, trans-3’-Hydroxycotinine-N-b-D-glucuronide serves as a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke. It is also used in pharmacokinetic studies to understand the metabolism and clearance of nicotine .
Industry: In the tobacco industry, this compound is used to monitor the effectiveness of smoking cessation programs and to study the impact of nicotine exposure on human health .
Mechanism of Action
Mechanism: trans-3’-Hydroxycotinine-N-b-D-glucuronide is formed through the enzymatic action of UDP-glucuronosyltransferase on trans-3’-hydroxycotinine. This glucuronidation reaction increases the water solubility of the compound, facilitating its excretion in the urine .
Molecular Targets and Pathways: The primary molecular target of this compound is the enzyme UDP-glucuronosyltransferase, which catalyzes the glucuronidation reaction. The pathway involved is the phase II detoxification pathway, which helps in the elimination of xenobiotics from the body .
Comparison with Similar Compounds
trans-3’-Hydroxycotinine-O-glucuronide: Another glucuronide conjugate of trans-3’-hydroxycotinine, differing in the site of glucuronidation.
Cotinine: A primary metabolite of nicotine, which is further metabolized to trans-3’-hydroxycotinine.
Uniqueness: trans-3’-Hydroxycotinine-N-b-D-glucuronide is unique in its specific glucuronidation at the nitrogen atom, distinguishing it from other glucuronide conjugates of nicotine metabolites. This specific modification plays a crucial role in its excretion and detection as a biomarker for nicotine exposure .
Properties
Molecular Formula |
C16H20N2O8 |
|---|---|
Molecular Weight |
368.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
RQZAUCJAFHEEEZ-QYPXCVPJSA-N |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
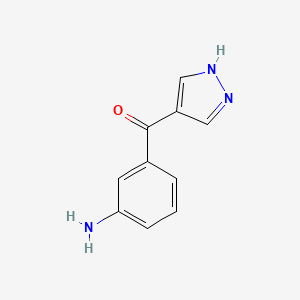
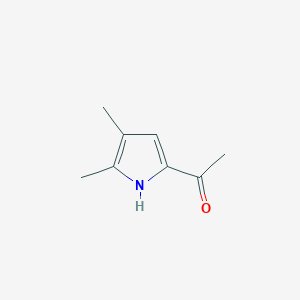
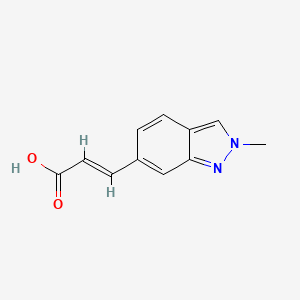

![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)



![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)
